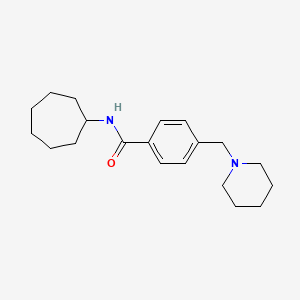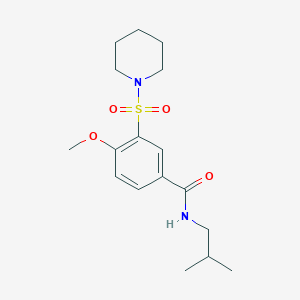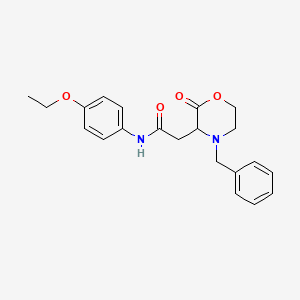![molecular formula C17H19FN2O3S B4436807 4-[(4-fluorobenzyl)(methylsulfonyl)amino]-N,N-dimethylbenzamide](/img/structure/B4436807.png)
4-[(4-fluorobenzyl)(methylsulfonyl)amino]-N,N-dimethylbenzamide
Vue d'ensemble
Description
4-[(4-fluorobenzyl)(methylsulfonyl)amino]-N,N-dimethylbenzamide, commonly known as JNJ-17216498, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has been shown to have promising effects in various scientific research studies.
Mécanisme D'action
JNJ-17216498 works by inhibiting the activity of a specific enzyme called phosphodiesterase 4 (PDE4). PDE4 is involved in the regulation of various cellular processes, including inflammation and cell proliferation. By inhibiting PDE4, JNJ-17216498 can reduce inflammation and inhibit the growth of certain cancer cells.
Biochemical and Physiological Effects
JNJ-17216498 has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. Additionally, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of JNJ-17216498 is its specificity for PDE4. This allows for targeted inhibition of PDE4 without affecting other cellular processes. Additionally, JNJ-17216498 has been shown to have low toxicity in preclinical studies. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in certain applications.
Orientations Futures
There are several potential future directions for the study of JNJ-17216498. One area of interest is the development of more potent and selective PDE4 inhibitors based on the structure of JNJ-17216498. Additionally, further studies are needed to investigate the potential use of JNJ-17216498 in the treatment of various inflammatory diseases and cancers. Finally, the development of novel drug delivery systems may help to overcome the limitations of JNJ-17216498's short half-life and improve its effectiveness in various applications.
Conclusion
In conclusion, JNJ-17216498 is a promising small molecule inhibitor that has been extensively studied for its potential therapeutic applications. Its specificity for PDE4 and low toxicity make it an attractive candidate for further study in various scientific research applications. Further research is needed to fully understand the potential of JNJ-17216498 and its future directions.
Applications De Recherche Scientifique
JNJ-17216498 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of various inflammatory diseases, such as rheumatoid arthritis and psoriasis. Additionally, it has been shown to inhibit the growth of certain cancer cells, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
4-[(4-fluorophenyl)methyl-methylsulfonylamino]-N,N-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S/c1-19(2)17(21)14-6-10-16(11-7-14)20(24(3,22)23)12-13-4-8-15(18)9-5-13/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWITZVQDYFAAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)N(CC2=CC=C(C=C2)F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B4436735.png)
![1-(cyclohexylmethyl)-3-hydroxy-3-{[(5-isoxazolylmethyl)(methyl)amino]methyl}-2-piperidinone](/img/structure/B4436738.png)
![4-[(allylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4436742.png)

![8-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B4436774.png)

![ethyl 4-[3-(4-isopropylphenyl)propanoyl]-1-piperazinecarboxylate](/img/structure/B4436793.png)


![ethyl 2-{[4-(1H-tetrazol-1-yl)benzoyl]amino}benzoate](/img/structure/B4436808.png)



